molecular formula C12H11NO B10860353 Deupirfenidone CAS No. 1093951-85-9

Deupirfenidone

Cat. No.: B10860353
CAS No.: 1093951-85-9
M. Wt: 188.24 g/mol
InChI Key: ISWRGOKTTBVCFA-FIBGUPNXSA-N
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Description

Deupirfenidone is a deuterated form of pirfenidone, a compound known for its anti-fibrotic and anti-inflammatory properties. This compound is being developed for the treatment of conditions involving inflammation and fibrosis, such as idiopathic pulmonary fibrosis (IPF). The deuteration process aims to improve the pharmacokinetic profile of pirfenidone, enhancing its efficacy and tolerability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deupirfenidone involves the selective deuteration of pirfenidone. This process typically includes the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for deuteration often involve the use of deuterated reagents and catalysts under controlled temperature and pressure to ensure selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced catalytic systems to achieve efficient and cost-effective production. The scalability of the process is crucial for meeting the demands of clinical and commercial applications.

Chemical Reactions Analysis

Types of Reactions

Deupirfenidone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Deupirfenidone has a wide range of scientific research applications:

Mechanism of Action

Deupirfenidone exerts its effects by modulating multiple molecular targets and pathways involved in fibrosis and inflammation. It inhibits the synthesis of pro-fibrotic and pro-inflammatory cytokines, thereby reducing the progression of fibrotic diseases. The deuteration process slows down the metabolism of the compound, leading to a more sustained therapeutic effect .

Comparison with Similar Compounds

Similar Compounds

    Pirfenidone: The parent compound of deupirfenidone, known for its anti-fibrotic properties.

    Nintedanib: Another anti-fibrotic agent used in the treatment of idiopathic pulmonary fibrosis.

    Deuterated Drugs: Other deuterated drugs that have been developed to improve pharmacokinetic profiles.

Uniqueness

This compound is unique due to its deuterated structure, which enhances its pharmacokinetic properties compared to pirfenidone. This modification leads to better tolerability and potentially improved efficacy, making it a promising candidate for the treatment of fibrotic diseases .

Properties

CAS No.

1093951-85-9

Molecular Formula

C12H11NO

Molecular Weight

188.24 g/mol

IUPAC Name

1-phenyl-5-(trideuteriomethyl)pyridin-2-one

InChI

InChI=1S/C12H11NO/c1-10-7-8-12(14)13(9-10)11-5-3-2-4-6-11/h2-9H,1H3/i1D3

InChI Key

ISWRGOKTTBVCFA-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=CN(C(=O)C=C1)C2=CC=CC=C2

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=CC=C2

Origin of Product

United States

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